N-ethylpropan-2-imine
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Overview
Description
N-ethylpropan-2-imine is an organic compound with the molecular formula C5H11N It is an imine, which means it contains a carbon-nitrogen double bond (C=N)Imines are nitrogen analogues of aldehydes and ketones, and they play a significant role in organic chemistry due to their unique reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpropan-2-imine can be synthesized through the condensation of a primary amine with an aldehyde or ketone. The reaction typically involves the removal of water (H2O) as a byproduct. For example, the reaction between ethylamine and acetone can produce this compound. The reaction is often catalyzed by acids to speed up the process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of azeotropic distillation can help remove water and drive the reaction to completion. Catalysts such as p-toluenesulfonic acid may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-ethylpropan-2-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-ethylpropan-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as peptides and proteins, through imine formation and exchange reactions.
Medicine: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of N-ethylpropan-2-imine involves its reactivity as an imine. The carbon-nitrogen double bond (C=N) is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including condensation, hydrolysis, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
N-methylpropan-2-imine: Similar structure but with a methyl group instead of an ethyl group.
N-ethylbutan-2-imine: Similar structure but with a longer carbon chain.
N-ethylisopropylamine: Similar structure but with a different arrangement of carbon atoms
Uniqueness: N-ethylpropan-2-imine is unique due to its specific carbon-nitrogen double bond configuration and the presence of an ethyl group. This structure imparts distinct reactivity and properties compared to other imines and amines .
Properties
IUPAC Name |
N-ethylpropan-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMUKDOYJJPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935517 |
Source
|
Record name | N-Ethylpropan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15673-04-8 |
Source
|
Record name | Ethanamine, N-(2-propylidene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylpropan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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